molecular formula C16H17N7O B2731734 2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide CAS No. 2034269-22-0

2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B2731734
CAS No.: 2034269-22-0
M. Wt: 323.36
InChI Key: YHXPGMBAUSORAQ-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds Synthesis

Research has focused on the synthesis of innovative heterocycles, including the exploration of various compounds that incorporate structures similar to the one mentioned. For example, the synthesis of eosinophil infiltration inhibitors with antihistaminic activity has been studied, revealing the potential for compounds to exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This dual activity suggests potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Biological Assessment and Medicinal Chemistry

The development and biological assessment of compounds, especially those incorporating fused heterocyclic 1,2,4-triazoles, have attracted attention due to their diverse biological properties. Research efforts are directed towards synthesizing novel compounds and evaluating their pharmacological activities, including antimicrobial and insecticidal properties. For instance, compounds have been synthesized for their potential antiasthma properties by inhibiting mediator release, showcasing the relevance of such structures in developing new therapeutic agents (Medwid et al., 1990).

Antimicrobial and Anticancer Activities

The synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activity is another area of interest. These derivatives have shown pronounced antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, modifications of compounds with similar structures have been investigated for their anticancer effects and reduced toxicity, indicating their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Structural and Chemical Analysis

The structural analysis, DFT calculations, and energy framework studies of related compounds provide insights into their pharmaceutical importance. For example, the study of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine offers valuable information on the compound's structure and potential interactions, contributing to a better understanding of its pharmaceutical applications (Sallam et al., 2021).

Properties

IUPAC Name

2-pyridin-3-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16(8-12-2-1-6-17-9-12)19-13-5-7-22(10-13)15-4-3-14-20-18-11-23(14)21-15/h1-4,6,9,11,13H,5,7-8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXPGMBAUSORAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CN=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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